Copper antimonide

Thermoelectrics Zn-Sb alloys Figure of Merit

Copper antimonide, primarily accessed as the tetragonal Cu₂Sb phase (space group P4/nmm), is a binary intermetallic compound that functions as both a high-capacity alloying anode for lithium- and sodium-ion batteries and a thermoelectric constituent phase. Its structure features an antimony array that remains topotactically intact during lithiation, with copper extrusion buffering mechanical strain—a mechanism distinct from conventional alloy anodes.

Molecular Formula Cu3Sb+3
Molecular Weight 312.4 g/mol
CAS No. 12054-25-0
Cat. No. B3365151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper antimonide
CAS12054-25-0
Molecular FormulaCu3Sb+3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILES[Cu+].[Cu+].[Cu+].[Sb]
InChIInChI=1S/3Cu.Sb/q3*+1;
InChIKeyXDMXNXNLJCQUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Antimonide (CAS 12054-25-0) for Energy Storage and Thermoelectrics: A Structural and Functional Baseline


Copper antimonide, primarily accessed as the tetragonal Cu₂Sb phase (space group P4/nmm), is a binary intermetallic compound that functions as both a high-capacity alloying anode for lithium- and sodium-ion batteries and a thermoelectric constituent phase [1][2]. Its structure features an antimony array that remains topotactically intact during lithiation, with copper extrusion buffering mechanical strain—a mechanism distinct from conventional alloy anodes [1]. With a calculated density of 8.36 g/cm³ and formation energy of 0.023 eV/atom above the hull, Cu₂Sb represents a metastable yet synthetically accessible intermetallic whose phase purity and composition (Cu:Sb ratio) critically govern its functional performance [2].

Compound Class

Binary intermetallic (Cu₂Sb phase)

Primary Research Use

Alloying anode for Li/Na-ion batteries

Secondary Use

Thermoelectric composite constituent

Key Selection Logic

Phase purity (Cu₂Sb vs Cu₃Sb) governs functional performance

Why Copper Antimonide Cannot Be Replaced by Generic Intermetallics in Electrode and Thermoelectric Procurement


Generic substitution of Cu₂Sb with structurally analogous antimonides such as InSb, SnSb, or CoSb₃ is not scientifically defensible because each compound follows a fundamentally distinct lithiation/sodiation mechanism and exhibits divergent thermoelectric transport physics. Cu₂Sb undergoes a unique lithium-insertion/metal-extrusion reaction where the Sb face-centred array remains intact with a 42% volumetric expansion, while the extruded copper forms an electronically conductive, stress-buffering matrix [1]. In contrast, pure Sb expands by 137% upon full lithiation to Li₃Sb, and SnSb or InSb lack the same degree of inactive matrix buffering, leading to more rapid capacity fade [1][3]. In thermoelectrics, Cu₂Sb acts as a second-phase additive that enhances the figure of merit (ZT) of Zn₄Sb₃ by 53% through simultaneous Seebeck coefficient enhancement and electrical conductivity optimisation, a role that CoSb₃ or Bi₂Te₃ cannot fill in the same composite architecture [2]. These mechanistic and functional divergences mean that ball-milled or electrodeposited Cu₂Sb cannot be interchanged with other antimonides without compromising the specific performance envelope required by the application.

Cu₂Sb vs. InSb / SnSb
Mechanism mismatch: Cu₂Sb undergoes a unique Li-insertion/Cu-extrusion reaction; InSb and SnSb lack this stress-buffering conductive matrix, potentially leading to faster capacity fade.
Cu₂Sb vs. CoSb₃ / Bi₂Te₃
Functional divergence: In thermoelectrics, Cu₂Sb acts as a second-phase additive that enhances ZT of Zn₄Sb₃; CoSb₃ and Bi₂Te₃ cannot replicate this composite architecture effect.
Cu₂Sb vs. Cu₃Sb
Phase stability risk: Cu₃Sb is thermodynamically more metastable. Its presence as a contaminant may introduce uncontrolled electrochemical variability and compromise batch-to-batch reproducibility.

Copper Antimonide (CAS 12054-25-0): Comparator-Based Quantitative Differentiation Evidence


Thermoelectric Figure of Merit: Cu₂Sb-Enhanced Zn₄Sb₃ versus Undoped β-Zn₄Sb₃

When Cu₂Sb is incorporated as a 5 mol% additive into β-Zn₄Sb₃ via spark plasma sintering, the resulting composite (Cu₂Sb)₀.₀₅–(Zn₄Sb₃)₀.₉₅ achieves a maximum thermoelectric figure of merit ZT of 0.72 at 654 K [1]. This value is 0.25 higher than the ZT of 0.47 measured for undoped β-Zn₄Sb₃ under identical conditions [1]. In a parallel study, Cu-addition to Zn₄Sb₃ yielded a ZT of 0.70 at 654 K, compared with a baseline ZT of 0.48 for the unmodified Zn₄Sb₃ prepared in that work—an increase of 0.22 (≈46%) [2]. These data demonstrate that Cu₂Sb, whether added directly or formed in situ, consistently raises the ZT of Zn-Sb based thermoelectrics by approximately 45–53% relative to the undoped parent phase at the same operating temperature.

Thermoelectric ZT Enhancement
Direct head-to-head comparison
ZT = 0.72 vs. 0.47
ΔZT = +0.25 (+53%)
Reported ZT enhancement at 654 K
Supports thermoelectric performance context
Thermoelectrics Zn-Sb alloys Figure of Merit

Volumetric Expansion During Lithiation: Cu₂Sb vs. Pure Sb and InSb

In situ X-ray diffraction reveals that during electrochemical lithiation of Cu₂Sb, the Sb face-centred array undergoes a 42% volumetric expansion while maintaining its crystallographic integrity up to the Li₂CuSb composition, after which further lithiation displaces remaining copper to yield Li₃Sb as the end member [1]. By comparison, pure antimony metal expands by 137% upon full lithiation to Li₃Sb [2]. First-principles calculations confirm that the average lithiation voltage and volume expansion for the Cu₂Sb → Li₂CuSb transition are substantially lower than for the InSb → Li₂InSb transition, with the Cu₂Sb pathway benefiting from the extruded copper matrix that accommodates strain without disrupting electronic percolation [3][4]. This reduced and staged volume expansion is a direct structural consequence of the Cu₂Sb-specific lithium-insertion/copper-extrusion mechanism and is not replicated by single-phase alloy anodes such as SnSb or InSb.

Volumetric Expansion
Cross-study comparable
~42% vs. 137%
~3.3× lower
Supports mechanical integrity review
Reported staged lithiation mechanism
Lithium-ion battery Anode Volume expansion

Cycling Stability: Cu₂Sb vs. InSb and Cu₆Sn₅ in Lithium-Ion Anodes

In a direct comparative study using identical solution-route synthesis and electrochemical testing protocols, Cu₂Sb electrodes demonstrated the greatest cycling stability among three intermetallic anodes. After the initial conditioning cycle, Cu₂Sb delivered more than 230 mAh g⁻¹ when cycled between 1.2 and 0.0 V versus metallic lithium, consistent with the 290 mAh g⁻¹ steady capacity reported in thin-film studies [1][2]. By contrast, InSb and Cu₆Sn₅ electrodes prepared under the same conditions exhibited inferior capacity retention over extended cycling [1]. The superior stability of Cu₂Sb is attributed to the in situ formation of a conductive copper matrix during lithiation, which buffers volume changes and maintains electrical connectivity—a structural self-healing mechanism absent in InSb and less effective in Cu₆Sn₅ [3]. In sodium-ion batteries, Cu₂Sb thin films retain approximately 250 mAh g⁻¹ after 200 cycles with fluoroethylene carbonate additive [4], and Cu₂Sb nanoparticles integrated on Cu foil achieve 98.5% capacity retention after 200 cycles at 0.8 A g⁻¹ [5].

Cycling Stability
Direct head-to-head comparison
98.5% retention after 200 cycles
Reported cycling stability context
Supports anode lifetime assessment
Lithium-ion battery Cycling stability Capacity retention

Phase Stability and Thermodynamic Selectivity: Cu₂Sb vs. Cu₃Sb

Within the binary Cu-Sb system, the tetragonal Cu₂Sb phase and the orthorhombic Cu₃Sb phase exhibit markedly different thermodynamic stabilities, with direct consequences for synthesis control and functional reproducibility. Density functional theory calculations from the Materials Project database place Cu₂Sb at an energy above hull (E_hull) of 0.023 eV/atom, indicating marginal metastability at 0 K, whereas Cu₃Sb lies at 0.081 eV/atom above hull—approximately 3.5× higher [1][2]. This larger metastability penalty for Cu₃Sb implies a stronger driving force for phase separation into elemental Cu and Sb, making Cu₂Sb the thermodynamically preferred phase under equilibrium synthesis conditions. Rietveld quantitative phase analysis of Cu-Sb alloys confirms this selectivity: in conventionally sintered samples, Cu₂Sb constitutes 89.9% of the crystalline fraction versus only 10.1% for Cu₃Sb [3]. Furthermore, rapid electrothermal explosion synthesis with a current density of 500 A yields the Cu₂Sb phase with a tetragonal structure selectively, as verified by XRD with MAUD Rietveld refinement .

Phase Stability
Cross-study comparable
E_hull = 0.023 vs. 0.081 eV/atom
Phase purity context for procurement
Requires phase quantification by Rietveld analysis
Phase stability Formation energy Cu-Sb system

Copper Antimonide (CAS 12054-25-0): Evidence-Backed Research and Industrial Application Scenarios


Mid-Temperature Waste-Heat Recovery Using Cu₂Sb-Doped Zn₄Sb₃ Thermoelectric Modules

For thermoelectric generator modules operating in the 600–700 K range—such as automotive exhaust heat recovery or industrial furnace waste-heat capture—Cu₂Sb is deployed as a 5 mol% dopant in β-Zn₄Sb₃ to elevate the ZT from 0.47 to 0.72, a 53% improvement demonstrated via spark plasma sintering [1]. This ZT enhancement arises from Cu₂Sb and Cu₅Zn₈ second phases that increase the Seebeck coefficient while optimising electrical conductivity [2]. Procurement specifications should require phase quantification by Rietveld analysis confirming the presence of Cu₂Sb as a minor phase, as this directly correlates with the measured ZT enhancement.

High-Cycling-Stability Anodes for Sodium-Ion Batteries

Cu₂Sb thin-film anodes, electrodeposited as binder-free crystalline coatings on Cu current collectors, deliver approximately 250 mAh g⁻¹ retained capacity over 200 cycles in sodium-ion cells when paired with fluoroethylene carbonate (FEC) electrolyte additive [3]. In situ-formed Cu₂Sb nanoparticles on Cu foil achieve 98.5% capacity retention after 200 cycles at 0.8 A g⁻¹, demonstrating that the copper extrusion buffering mechanism translates effectively from lithium to sodium systems [4]. This scenario is directly supported by the quantified cycling stability advantage of Cu₂Sb over InSb and Cu₆Sn₅.

Three-Dimensional Microbattery Architectures via Single-Step Electrodeposition

The direct electrodeposition of crystalline Cu₂Sb from aqueous citrate-based solutions at room temperature onto non-planar conductive substrates enables conformal anode coatings for 3D microbattery architectures [5]. This patented process [6] eliminates the need for conductive additives and polymeric binders, producing electrodes with intimate electrical contact to the current collector. The 42% (vs. 137%) volume expansion advantage of Cu₂Sb over pure Sb is critical in geometrically constrained 3D architectures where mechanical integrity and interfacial adhesion determine device lifetime.

Phase-Pure Cu₂Sb Synthesis via Electrothermal Explosion for High-Throughput Screening

For combinatorial materials discovery and high-throughput electrochemical screening, the electrothermal explosion (ETE) method using 2Cu + Sb compacts at 500 A current density selectively yields the tetragonal Cu₂Sb phase with rapid processing times . The phase purity achievable by this route (validated by Rietveld refinement) addresses the procurement challenge of Cu₃Sb contamination, which carries a 3.5× higher thermodynamic metastability penalty and introduces uncontrolled electrochemical variability [7].

Application
Selection Property
Validation Focus
Mid-temperature waste-heat recovery
ZT enhancement via second-phase additive
Phase quantification by Rietveld analysis
Sodium-ion battery anodes
Cycling stability via Cu extrusion buffering
Capacity retention beyond 200 cycles
3D microbattery architectures
Conformal electrodeposition compatibility
Volumetric expansion and interfacial adhesion
High-throughput screening
Phase-selective synthesis route
Minimizing Cu₃Sb contamination

Technical Documentation Hub

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